3-(3-Methylphenyl)-2-benzofuran-1(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90445-45-7 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(3-methylphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13(12)15(16)17-14/h2-9,14H,1H3 |
InChI Key |
XCTUXIMLWKXQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3 Methylphenyl 2 Benzofuran 1 3h One and Analogous Structures
Diverse Synthetic Routes to the Benzofuranone Core
The construction of the 3-substituted-2-benzofuran-1(3H)-one core, a type of lactone, is a central challenge in organic synthesis. These methods primarily involve the formation of the five-membered heterocyclic ring fused to a benzene (B151609) ring. The strategic bond formation can be achieved through various means, including cyclization reactions of appropriately substituted precursors and the application of powerful catalytic systems that enable bond formations with high efficiency and selectivity.
Cyclization reactions represent a fundamental approach to the benzofuranone skeleton, with both intramolecular and intermolecular strategies being widely employed. organic-chemistry.orgnih.gov Intramolecular cyclization, where a single molecule contains all the necessary components for ring formation, is often favored. nih.gov A classic strategy involves the intramolecular Friedel–Crafts-type acylation or alkylation of precursors like α-phenoxycarbonyl compounds. nih.gov
Modern advancements have introduced more sophisticated cascade reactions. For instance, a metal-free tandem Friedel-Crafts/lactonization reaction of tertiary α-hydroxy acid esters with substituted phenols can be catalyzed by perchloric acid (HClO₄) to afford 3,3-disubstituted benzofuranones. Similarly, trifluoroacetic acid (TfOH) can catalyze a cascade involving ortho C-H activation and lactonization between phenols and α-aryl-α-diazoacetates, providing a rapid, one-pot assembly of α-aryl benzofuranones. The cyclization of o-alkynylphenols is another powerful route to the benzofuranone core.
Intermolecular approaches, where two or more molecules combine to form the ring system, are also prevalent. A notable example is a transition-metal-free intermolecular radical coupling reaction that provides efficient access to 3-substituted benzofuran (B130515) molecules using 2-iodophenyl allenyl ethers as substrates. Furthermore, a [3+2] cascade annulation of aryl acetates with 1,4-dihydroxy-2-naphthoic acid ester has been developed to prepare functionalized 3-aryl-3H-benzofuranone derivatives.
| Method | Key Precursors | Catalyst/Reagent | Description | Reference |
|---|---|---|---|---|
| Intramolecular Friedel-Crafts Type | α-Phenoxycarbonyl compounds | Lewis/Protic Acid | Acid-catalyzed cyclization to form the furanone ring. | nih.gov |
| Intramolecular Cascade C-H Activation/Lactonization | Phenols and α-aryl-α-diazoacetates | TfOH | A metal-free, one-pot synthesis of α-aryl benzofuranones. | |
| Intramolecular Friedel-Crafts/Lactonization | Tertiary α-hydroxy acid esters and phenols | HClO₄ | A metal-free tandem reaction yielding 3,3-disubstituted benzofuranones. | |
| Intermolecular Radical Coupling | 2-Iodophenyl allenyl ethers and H-heteroatom compounds | Strong Base (e.g., LDA) | A transition-metal-free approach to 3-functionalized benzofurans. |
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofuranones, by enabling reactions that are otherwise difficult or impossible. nih.gov These methods often proceed under mild conditions with high atom economy and functional group tolerance. Palladium, copper, and platinum are among the most extensively studied metals for constructing the benzofuranone framework. nih.gov
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming benzofuranones is well-documented. nih.gov A prominent strategy involves the Pd(II)-catalyzed C-H activation of phenylacetic acids, which then undergo intramolecular C-O bond formation to yield the benzofuranone product. This approach can even be rendered enantioselective through Pd(II)/Pd(IV) redox catalysis.
Another powerful method is the palladium-catalyzed arylation. While many examples focus on the synthesis of benzofurans, the principles are directly applicable. For instance, the synthesis of 3-methyl-3-phenylbenzofuran-2(3H)-one, an analogue of the title compound, has been achieved through a palladium-catalyzed reaction. In one study, the reaction of 3-methylbenzofuran (B1293835) with iodobenzene (B50100) using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a phosphine (B1218219) ligand (PCy₃) yielded 3-methyl-3-phenylbenzofuran-2(3H)-one as a minor product alongside the major 3-benzyl-2-phenylbenzofuran product. The reaction conditions, including the choice of ligand and additives, are crucial for directing the reaction toward the desired benzofuranone.
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular C-H Activation/C-O Formation | Pd(II) catalyst | Phenylacetic acids | Benzofuranones | |
| Bisarylation/Cyclization | Pd(OAc)₂ / PCy₃ | 3-Methylbenzofuran and Iodobenzene | 3-Methyl-3-phenylbenzofuran-2(3H)-one | |
| Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂ / CuI | Terminal alkynes and iodophenols | Benzofuran derivatives | |
| C-H Activation/Oxidation | Palladium catalyst | 2-Hydroxystyrenes and iodobenzenes | Benzofurans |
Copper catalysts, being more abundant and less expensive than palladium, offer an attractive alternative for benzofuranone synthesis. Copper-mediated reactions have been successfully developed for constructing various benzofuranone architectures. One such method is the copper-catalyzed cross-coupling reaction between 3-phenyl-3-peroxy-benzofuran-2-ones and phenol (B47542) derivatives, which yields 3,3-diaryl benzofuranones. This reaction proceeds via a proposed radical mechanism.
Furthermore, copper-mediated intramolecular dehydrogenative C-H/O-H coupling is an efficient method for synthesizing fused heterocyclic systems like benzothieno[3,2-b]benzofurans. This radical pathway, often utilizing copper(II) acetate (Cu(OAc)₂), demonstrates the power of copper to facilitate C–O bond formation. In some protocols, copper iodide (CuI) is used as a co-catalyst alongside palladium in Sonogashira coupling reactions, followed by an intramolecular cyclization to furnish the benzofuran ring.
While less common than palladium or copper, platinum catalysts have also found application in the synthesis of the benzofuran core. Platinum(II) chloride (PtCl₂) has been shown to effectively catalyze the cyclization of o-alkynylphenyl acetals. This reaction proceeds in the presence of 1,5-cyclooctadiene (B75094) to produce 3-(α-alkoxyalkyl)benzofurans in high yields. Another approach involves the use of platinum electrodes in the electrochemical-induced cyclization of 2-alkynylphenols with diselenides to afford substituted benzofuran derivatives. Although these examples lead to benzofuran derivatives rather than benzofuranones directly, they establish the utility of platinum in catalyzing the key ring-forming step.
In the quest for more sustainable and metal-free synthetic methods, organocatalysis has emerged as a powerful tool. Organocatalysts are small organic molecules that can promote chemical transformations with high efficiency and stereoselectivity. An asymmetric synthesis of chiral benzofuranones has been developed using Cinchona alkaloids as organocatalysts. This study highlighted a practical issue in organocatalysis, catalyst aggregation, which could be overcome by the portionwise addition of one of the reagents. Another organocatalytic method involves a [3+2] cascade reaction for synthesizing 3-aryl-3H-benzofuranone derivatives, which is co-catalyzed by isothiourea and a vanadium compound.
Biocatalytic methods, which employ enzymes to carry out chemical transformations, are highly valued for their exceptional selectivity and environmentally benign nature. However, the use of enzymes for the de novo construction of the benzofuranone core is not as widely reported as other catalytic methods. The existing literature more commonly describes the biocatalytic modification of already-formed benzofuran structures. For example, a membrane-bound glucosyltransferase has been used for the C-glucosylation of coumarins and benzofurans. While this demonstrates the potential of enzymes to interact with and modify the benzofuran scaffold, the development of biocatalytic routes for the primary cyclization step remains an area for future research.
Tandem and Cascade Processes in Constructing Complex Benzofuranones
Tandem and cascade reactions, which involve the sequential formation of multiple chemical bonds in a single operation without isolating intermediates, represent a highly efficient strategy for assembling complex molecular architectures like benzofuranones. These processes are valued for their atom and step economy, reducing waste and simplifying synthetic procedures.
Several powerful cascade reactions have been developed for benzofuranone synthesis. One notable approach involves a Diels-Alder-based cascade, reacting 3-hydroxy-2-pyrones with nitroalkenes that contain a tethered ester group. oregonstate.edu This sequence proceeds through an initial Diels-Alder cycloaddition, followed by the elimination of nitrous acid and a retro-cycloaddition to form a phenol intermediate. This intermediate then undergoes intramolecular cyclization to yield the benzofuranone core. oregonstate.edu The reaction conditions can be optimized using a combination of Lewis and protic acids, such as AlCl₃ and trifluoroacetic acid (TFA), to drive the reaction toward the final cyclized product. oregonstate.edu
Another effective strategy is the metal-catalyzed tandem reaction. For instance, a one-pot synthesis utilizing a palladium/copper-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization has been reported for synthesizing benzofuran derivatives. nih.gov This method couples 2-iodophenols with terminal alkynes, and the resulting intermediate cyclizes to form the benzofuran ring in high yields. nih.gov Similarly, acid- or base-steered cascade cyclizations provide access to diverse isobenzofuranones. mdpi.com A reaction between 2-acetylbenzoic acid and isatoic anhydride (B1165640) can be directed by either an acid (p-toluenesulfonic acid) or a base (sodium carbonate) to produce different heterocyclic systems, demonstrating the versatility of cascade strategies. mdpi.com
Metal-free tandem reactions have also been established. A Friedel-Crafts/lactonization sequence catalyzed by a strong acid like perchloric acid (HClO₄) can synthesize 3,3-disubstituted benzofuranones from phenols and tertiary α-hydroxy acid esters. organic-chemistry.org This approach highlights the power of domino sequences to rapidly build molecular complexity from relatively simple starting materials.
Regioselective and Stereoselective Synthesis of 3-Substituted Benzofuranone Derivatives
Achieving regioselectivity—the control of where substituents are placed on the molecule—is critical in the synthesis of 3-substituted benzofuranones. Many classical methods, such as Friedel-Crafts acylation of benzofurans, often result in poor selectivity between the C2 and C3 positions. nih.gov Modern methodologies have overcome this challenge, enabling the precise and programmable synthesis of specific isomers.
A highly regioselective method involves the reaction of 3-hydroxy-2-pyrones with specifically substituted nitroalkenes. oregonstate.edunih.govacs.org This reaction allows for the preparation of benzofuranones with predictable substitution patterns, as the regioselectivity of the initial Diels-Alder reaction dictates the final arrangement of substituents on the benzene ring. oregonstate.edu
Another innovative strategy relies on the rearrangement of 2-hydroxychalcones. nih.govrsc.orgscispace.com By carefully selecting the reaction conditions, 2-hydroxychalcones can be rearranged and cyclized to selectively form either 3-acylbenzofurans or 3-formylbenzofurans. nih.govrsc.org For example, using a weak acid in a solvent like tetrahydrofuran (B95107) (THF) leads to 3-acylbenzofurans, whereas a stronger acid in a fluorinated alcohol solvent yields 3-formylbenzofurans. nih.gov This method provides excellent control over the C3 substituent. A one-pot tandem approach starting from phenolic phosphonium (B103445) salts has also been developed, which proceeds via ylide acylation and thermal cyclization to give 3-benzoyl-2-phenylbenzofurans with high regioselectivity. unica.it
The table below summarizes a selection of regioselective strategies for the synthesis of 3-substituted benzofuranones.
| Method | Precursors | Key Reagents/Catalysts | Product Type | Selectivity | Reference(s) |
| Diels-Alder Cascade | 3-Hydroxy-2-pyrones and nitroalkenes | AlCl₃, TFA | Substituted Benzofuranones | High Regioselectivity | oregonstate.edu, nih.gov, acs.org |
| Chalcone Rearrangement | 2-Hydroxychalcones | p-TsOH, (CF₃)₂CHOH or Weak Acid/Base | 3-Formyl- or 3-Acylbenzofurans | High Regioselectivity | nih.gov, rsc.org |
| Tandem Ylide Acylation/Cyclization | Phenolic phosphonium salts and benzoyl chlorides | DCM (Acylation), o-DCB (Cyclization) | 3-Benzoyl-2-phenylbenzofurans | High Regioselectivity | unica.it |
| Friedel-Crafts/Lactonization | Phenols and α-hydroxy acid esters | HClO₄ | 3,3-Disubstituted Benzofuranones | High Regioselectivity | organic-chemistry.org |
Enantioselective Approaches for Chiral Benzofuranone Synthesis
The synthesis of chiral benzofuranones, where the C3 carbon is a stereocenter, is of significant interest. Enantioselective synthesis aims to produce one enantiomer (a non-superimposable mirror image) of a chiral molecule over the other. A landmark achievement in this area is the development of a palladium(II)-catalyzed enantioselective C-H activation/C-O bond formation reaction. acs.org, organic-chemistry.org, cancer.gov, nih.gov, nih.gov
This methodology utilizes phenylacetic acid derivatives as starting materials. organic-chemistry.org The key to the process is an intramolecular C-H activation at the ortho-position of one of the phenyl rings, followed by cyclization to form the C-O bond of the benzofuranone ring. acs.org The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The enantioselectivity is induced by a chiral mono-N-protected amino acid (MPAA) ligand. organic-chemistry.org
Extensive optimization has shown that the choice of the amino acid ligand is crucial for achieving high yields and enantiomeric excess (ee). nih.gov Ligands such as Boc-Val-OH and especially Boc-Ile-OH have been identified as optimal, affording the chiral benzofuranone products with up to 96% ee. organic-chemistry.orgnih.gov The reaction tolerates a wide array of substituents on the phenylacetic acid substrates, including both electron-donating and electron-withdrawing groups, as well as heteroatoms. acs.orgnih.gov
The table below details the performance of various chiral ligands in the enantioselective synthesis of a model chiral benzofuranone.
| Entry | Chiral Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| 1 | Boc-Ala-OH | Diphenylacetic acid | 71 | 85 | nih.gov |
| 2 | Boc-Val-OH | Diphenylacetic acid | 58 | 95 | nih.gov |
| 3 | Boc-Leu-OH | Diphenylacetic acid | 64 | 96 | nih.gov |
| 4 | Boc-Ile-OH | Diphenylacetic acid | 70 | 96 | nih.gov |
| 5 | Boc-Val-OH | (4-MeOC₆H₄)(Ph)CHCOOH | 86 | 94 | acs.org, nih.gov |
| 6 | Boc-Val-OH | (4-F₃CC₆H₄)(Ph)CHCOOH | 56 | 96 | acs.org, nih.gov |
Precursor Design and Synthesis for the 3-(3-Methylphenyl) Moiety
The synthesis of the target compound, 3-(3-methylphenyl)-2-benzofuran-1(3H)-one, requires a precursor that can introduce the 3-methylphenyl group. Common strategies for forming aryl-carbon bonds, such as the Suzuki coupling, rely on organoboron compounds, particularly boronic acids. wikipedia.org Therefore, a key precursor for this synthesis is 3-methylphenylboronic acid.
A practical synthesis for 3-methylphenylboronic acid starts from the readily available and inexpensive m-bromotoluene. google.com The process involves two main steps:
Grignard Reaction: m-Bromotoluene is reacted with magnesium metal in an ether solvent like tetrahydrofuran (THF) to form the Grignard reagent, 3-methylphenylmagnesium bromide. A small amount of iodine is often used to initiate the reaction. google.com
Boration: The freshly prepared Grignard reagent is then reacted with a boron ester, typically trimethyl borate (B1201080) (B(OMe)₃), at low temperature. This is followed by acidic workup (hydrolysis) to yield the desired 3-methylphenylboronic acid. google.com
Alternatively, aryl boronic acids can be prepared through other routes, such as the palladium-catalyzed Miyaura borylation, which couples aryl halides with diboronyl esters. wikipedia.org Once synthesized, 3-methylphenylboronic acid can be used in various cross-coupling reactions with an appropriate benzofuranone precursor to install the 3-methylphenyl moiety at the C3 position.
Sustainable and Eco-Friendly Synthetic Approaches for Benzofuranone Compounds
In line with the principles of green chemistry, significant effort has been directed toward developing sustainable and environmentally friendly methods for synthesizing benzofuranone compounds. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
One prominent green strategy is the use of electrochemical synthesis. The electrochemical oxidation of catechols in the presence of nucleophiles like 2-hydroxy-1,4-naphthoquinone (B1674593) has been shown to produce benzofuranoquinone derivatives. nih.gov This method uses an aqueous solution and a carbon electrode, avoiding harsh chemical oxidants and offering a clean and efficient pathway. nih.gov
Solvent-free reactions, often facilitated by microwave irradiation or grinding, represent another major avenue of green synthesis. researchgate.netresearchgate.net The condensation of coumaran-3-ones with α,β-dicarbonyl compounds can be achieved without a solvent, using clay as a catalyst under microwave irradiation, to produce acyl-aurones (benzofuranone derivatives). mdpi.com Similarly, the synthesis of benzofuran chalcones has been accomplished using zirconium chloride as a greener catalyst under solvent-free conditions at room temperature. researchgate.netresearchgate.net
The use of visible light as a renewable energy source is also gaining traction. A sustainable synthesis of 2,3-chalcogenil-dihydrobenzofurans has been developed via the oxyselenocyclization of 2-allylphenols, promoted by a simple I₂/SnCl₂ system and irradiated with blue LEDs. mdpi.com This method operates under mild conditions and avoids the need for photocatalysts. mdpi.com Furthermore, employing biodegradable and low-toxicity solvents like ethyl acetate aligns with green chemistry principles. mdpi.com
The table below compares various sustainable methods for benzofuranone synthesis.
| Method | Key Features | Catalyst/Promoter | Conditions | Advantages | Reference(s) |
| Electrochemical Synthesis | Uses electricity to drive reaction | None (Carbon electrode) | Aqueous solution | Environmentally friendly, avoids chemical oxidants | nih.gov |
| Solvent-Free Grinding | Mechanical mixing of solid reagents | DABCO | Room temperature | Reduces solvent waste, simple procedure | researchgate.net |
| Microwave-Assisted Synthesis | Solventless reaction with microwave heating | Clay (K10, KSF) | Microwave irradiation | Rapid, efficient, solvent-free | mdpi.com |
| Visible Light-Mediated Cyclization | Uses visible light as energy source | I₂/SnCl₂ | Blue LED irradiation, Ethyl acetate | Sustainable energy source, mild conditions, no photocatalyst | mdpi.com |
| Nanocatalysis | Use of a recyclable nanocatalyst | ZnO-nanorods | Room temperature, solvent-free | High efficiency, catalyst recyclability | nih.gov |
In Depth Analysis of Reaction Mechanisms in Benzofuranone Synthesis
Mechanistic Studies of Key Cyclization and Coupling Reactions
The formation of the benzofuranone core predominantly relies on intramolecular cyclization and intermolecular coupling reactions. The precise mechanism often depends on the starting materials and reaction conditions employed.
One of the most fundamental approaches is the acid-catalyzed intramolecular cyclization . In a typical sequence involving an acetal (B89532) substrate, the mechanism commences with the protonation of the acetal under acidic conditions. wuxiapptec.com This is followed by the elimination of an alcohol molecule (e.g., methanol) to generate a highly reactive oxonium ion intermediate. wuxiapptec.com The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion to form the new five-membered ring. A subsequent elimination of a second alcohol molecule yields the final benzofuranone product. wuxiapptec.com
Another prominent strategy involves a Diels-Alder cycloaddition/retro-cycloaddition cascade . For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing an ester group proceeds via an initial Diels-Alder reaction to form a bicyclic intermediate. oregonstate.edu This is followed by the elimination of nitrous acid and a subsequent retro-cycloaddition to yield a substituted phenol (B47542) with a tethered ester. oregonstate.edu This phenol intermediate then undergoes a final acid-catalyzed intramolecular cyclization to furnish the benzofuranone ring. oregonstate.edu
Radical cyclization offers a transition-metal-free alternative. In one studied mechanism, a phenyl radical is generated, which then cyclizes with a tethered allenyl group. nih.gov This radical addition process forms a benzofurylmethyl radical intermediate, which subsequently couples with another radical species to form the final functionalized benzofuran (B130515) product. nih.gov
Palladium-catalyzed tandem reactions also provide an efficient route. A C-H activation/oxidation tandem reaction has been developed for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes, offering a streamlined process to complex molecules. rsc.org Similarly, the rearrangement of 2-hydroxychalcones can be controlled to selectively produce 3-acylbenzofurans through cyclized 2,3-dihydrobenzofuran (B1216630) intermediates. nih.gov
Role of Catalytic Systems in Promoting Reaction Pathways and Selectivity
Catalysts are pivotal in the synthesis of benzofuranones, as they lower the activation energy, direct the reaction toward specific pathways, and influence the regioselectivity and stereoselectivity of the products. A wide array of catalytic systems, from simple acids to complex transition-metal compounds, are employed.
Brønsted and Lewis Acids: Simple acids are widely used to promote cyclization. Brønsted acids like polyphosphoric acid (PPA) and trifluoroacetic acid (TFA) are effective in catalyzing the intramolecular cyclization of phenolic intermediates. wuxiapptec.comoregonstate.edu Lewis acids, such as boron trifluoride-diethyl etherate (BF₃·Et₂O), are used to facilitate esterification and subsequent intramolecular Friedel-Crafts-type alkylation reactions. nih.govnih.gov Studies have shown that combining Lewis and Brønsted acids can markedly increase the rate of benzofuranone formation. oregonstate.edu Iron chloride has also been reported as a Lewis acid catalyst for ring-closing reactions. nih.gov
Transition-Metal Catalysts: Transition metals, particularly palladium and rhodium, are central to many modern synthetic methods.
Palladium: Palladium catalysts are extensively used in cross-coupling reactions like the Suzuki and Sonogashira reactions to form C-C bonds, attaching aryl or alkynyl groups to the benzofuran scaffold. researchgate.net Heterogeneous palladium catalysts, such as palladium supported on silica, are valued for their high activity, selectivity, and reusability, with minimal metal leaching. researchgate.net Palladium acetate (B1210297) (Pd(OAc)₂) is also used to catalyze the direct C-H arylation of benzofurans. nih.gov In tandem reactions, palladium catalysis can enable a C-H activation/oxidation sequence to build the benzofuran ring system efficiently. rsc.org
Rhodium: Rhodium catalysts are effective in redox-neutral cyclization reactions, such as the reaction of N-phenoxyacetamides with alkynes to form 3-arylbenzofuran derivatives. nih.gov Rhodium(II) catalysts can also induce the denitrogenative annulation of N-sulfonyl-1,2,3-triazoles to construct substituted benzofurans. nih.gov
Copper: Copper often serves as a co-catalyst, particularly in conjunction with palladium in reactions like the Sonogashira coupling. nih.gov It can also be used as the primary catalyst in cascade reactions, for example, in the alkynylation/cyclization/isomerization of azadienes. researchgate.net
Heterogeneous and Organocatalysts: The development of more sustainable synthetic methods has led to the use of heterogeneous catalysts like Amberlyst-15H. This solid acid catalyst has been successfully used in the sequential continuous-flow synthesis of 3-aryl benzofuranones, demonstrating a long lifetime and reusability. nih.gov Chiral organocatalysts, such as cinchona-squaramide derivatives, have been employed to achieve asymmetric cyclization, yielding chiral benzofuran-fused heterocycles with high enantioselectivity. researchgate.net
The table below summarizes various catalytic systems used in the synthesis of benzofuranone and related benzofuran structures.
| Catalyst System | Reaction Type | Role of Catalyst | Reference(s) |
| Pd(OAc)₂ / CuCl₂ | C-H Arylation | Catalyzes direct arylation of the benzofuran ring. | nih.gov |
| [Cp*Rh(III)] | Redox-Neutral Cyclization | Enables C-H activation and cyclization of N-phenoxyacetamides. | nih.gov |
| Amberlyst-15H | Cyclocondensation / Friedel-Crafts | Acts as a reusable heterogeneous acid catalyst in flow synthesis. | nih.gov |
| Boron Trifluoride-Diethyl Etherate | Esterification / Intramolecular Alkylation | Promotes cyclization via a Friedel-Crafts-type mechanism. | nih.govnih.gov |
| Polyphosphoric Acid (PPA) | Intramolecular Cyclization | Acts as a Brønsted acid and dehydrating agent to facilitate ring closure. | wuxiapptec.com |
| Pd(TFA)₂ / AgOAc | Intramolecular C-H/C-H Coupling | Pd(II) acts as the catalyst while AgOAc serves as the oxidant. | researchgate.net |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are challenging due to their transient nature, but are essential for confirming proposed mechanistic pathways. A combination of spectroscopic techniques and control experiments is typically used.
In acid-catalyzed cyclizations, the formation of an oxonium ion is a critical mechanistic step. wuxiapptec.com While often too unstable for isolation, its existence is inferred from the reaction products and by performing quantum mechanical calculations to assess its properties and influence on regioselectivity. wuxiapptec.com
In multi-step cascade reactions, more stable intermediates can sometimes be isolated. For example, in a Diels-Alder based synthesis of benzofuranones, the phenol intermediate was isolated and separately subjected to the reaction conditions (treatment with trifluoroacetic acid), which rapidly converted it to the final benzofuranone product, confirming its role in the reaction sequence. oregonstate.edu
Radical reactions are postulated to proceed through highly reactive radical intermediates. In the cyclization of aryl allenyl ethers, a phenyl radical and a subsequent benzofurylmethyl radical have been proposed as key intermediates based on the final product structures and mechanistic logic. nih.gov
The synthesis of complex heterocyclic systems may involve the planned synthesis of a stable key intermediate. For instance, a 2-benzopyrylium salt has been synthesized and isolated as a stable intermediate, which is then converted in a subsequent step to the final target molecule. researchgate.net
Several advanced analytical techniques are crucial for identifying and characterizing these fleeting species:
NMR Kinetics: Monitoring the reaction progress over time using ¹H or ¹³C NMR can allow for the detection and concentration tracking of transient intermediates like enolates.
High-Resolution Mass Spectrometry (HRMS-ESI): This technique is invaluable for identifying species with low stability and short lifetimes, such as radical cations, by providing highly accurate mass data.
In Situ IR Spectroscopy: By tracking the characteristic vibrational frequencies of functional groups in real-time, this method can confirm key transformations, such as the appearance of a carbonyl stretch (around 1700–1750 cm⁻¹) that signals the formation of the benzofuranone's lactone ring.
Theoretical and Experimental Kinetic Studies of Benzofuranone Formation
Kinetic studies, both experimental and theoretical, provide quantitative insight into reaction rates, activation energies, and the factors that control them.
Experimental kinetic studies often involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., different temperatures or catalyst loadings). In the synthesis of a benzofuranone from a 3-hydroxy-2-pyrone and a nitroalkene, it was observed that the formation of the phenol intermediate was faster than its subsequent conversion to the final benzofuranone product under initial conditions. oregonstate.edu This observation prompted further optimization by adding a strong acid catalyst, which significantly accelerated the final ring-closing step. oregonstate.edu The effect of catalyst loading has also been studied; for example, in a Suzuki cross-coupling to produce 2-arylbenzofurans, increasing the Pd(II) complex catalyst from 1 mol% to 3 mol% significantly enhanced the product yield. mdpi.com
The table below presents data from a kinetic study on the acid-catalyzed formation of benzofuranone, highlighting the relationship between activation energy and product distribution.
| Parameter | Value | Implication | Reference |
| Reaction | Acid-catalyzed cyclization of acetal 1 | Formation of regioisomers 2a and 2b | wuxiapptec.com |
| Experimental Product Ratio (2a:2b) | 1:5 | Isomer 2b is the major product. | wuxiapptec.com |
| Calculated ΔEa (Ea(2b) - Ea(2a)) | -0.94 kcal/mol | The transition state leading to isomer 2b is lower in energy. | wuxiapptec.com |
| Calculated Product Ratio at 110 °C | ~1:3.44 | Consistent with the experimental observation that 2b is the major product. | wuxiapptec.com |
| Reaction Temperature | 110 °C | High temperature required, likely for the formation of the oxonium ion intermediate. | wuxiapptec.com |
Advanced Spectroscopic and Structural Characterization Techniques for Benzofuranone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 3-(3-Methylphenyl)-2-benzofuran-1(3H)-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular architecture.
Proton (¹H) NMR Spectral Analysis and Proton Environment Mapping
Proton (¹H) NMR spectroscopy is fundamental to mapping the proton environments within a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for each unique proton. The aromatic protons of the benzofuranone core and the 3-methylphenyl substituent typically resonate in the downfield region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, triplets, multiplets) of these aromatic protons are dictated by their position on the rings and the electronic effects of the neighboring substituents.
The methine proton at the C3 position, being adjacent to both an oxygen atom and an aromatic ring, is expected to appear as a singlet in a distinct region of the spectrum. The methyl group protons of the tolyl substituent will also produce a characteristic singlet, typically in the upfield region around 2.3-2.5 ppm. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the molecular structure.
Interactive ¹H NMR Data Table for this compound (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.9 | d | 1H | Aromatic H (Benzofuranone) |
| ~7.6-7.7 | m | 2H | Aromatic H (Benzofuranone) |
| ~7.5 | t | 1H | Aromatic H (Benzofuranone) |
| ~7.1-7.3 | m | 4H | Aromatic H (m-Tolyl) |
| ~6.5 | s | 1H | H-3 |
Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Skeleton Determination
Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy elucidates the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound produces a distinct signal. The most downfield signal is typically that of the carbonyl carbon (C1) of the lactone ring, appearing around 170 ppm due to the strong deshielding effect of the double-bonded oxygen.
The aromatic carbons of both the benzofuranone and the methylphenyl moieties resonate in the range of approximately 110-150 ppm. The carbon atom at the C3 position, bonded to the tolyl group and the oxygen of the furanone ring, will have a characteristic chemical shift. The methyl carbon of the tolyl group will be found in the upfield region of the spectrum, typically around 20-25 ppm.
Interactive ¹³C NMR Data Table for this compound (Predicted)
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
|---|---|---|
| ~170 | C=O | C1 |
| ~150 | Quaternary | Aromatic C (Benzofuranone) |
| ~138 | Quaternary | Aromatic C (m-Tolyl) |
| ~135 | CH | Aromatic C (Benzofuranone) |
| ~130-125 | CH | Aromatic C (m-Tolyl/Benzofuranone) |
| ~122 | CH | Aromatic C (Benzofuranone) |
| ~110 | Quaternary | Aromatic C (Benzofuranone) |
| ~85 | CH | C3 |
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals of protonated carbons by linking the already identified proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. For instance, HMBC can be used to confirm the connection between the C3 proton and the carbons of the tolyl ring, as well as the carbons of the benzofuranone core, thereby solidifying the assignment of the entire molecular structure.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Bond Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring. This peak is typically observed in the range of 1760-1780 cm⁻¹. The C-O-C stretching vibrations of the lactone ring also give rise to characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The presence of the methyl group would be indicated by C-H stretching and bending vibrations. Raman spectroscopy would provide complementary information, particularly for the non-polar aromatic ring vibrations.
Interactive IR Data Table for this compound (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~2920 | Weak | C-H Stretch | Methyl |
| ~1770 | Strong | C=O Stretch | Lactone |
| ~1600, 1480 | Medium | C=C Stretch | Aromatic Ring |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂O₂), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula.
X-ray Crystallography for Precise Three-Dimensional Structural Determination
While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers the most definitive and precise determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine the exact bond lengths, bond angles, and torsional angles within the molecule.
The resulting crystal structure would reveal the planarity of the benzofuranone system and the orientation of the 3-methylphenyl substituent relative to the core structure. This information is invaluable for understanding intermolecular interactions in the solid state, such as stacking or hydrogen bonding, which can influence the physical properties of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For benzofuranone derivatives, including this compound, this method provides valuable insights into the electronic structure and conjugation of the system. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.
In 3-aryl-2-benzofuran-1(3H)-ones, the primary chromophore is the extended π-system comprising the fused benzene (B151609) ring, the lactone carbonyl group, and the appended aryl ring. The electronic transitions observed in the UV-Vis spectra of these compounds are typically of two main types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems. For benzofuranone derivatives, these absorptions are typically found in the UV region. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of substituents on the aromatic rings.
The n → π* transitions correspond to the promotion of an electron from a non-bonding orbital (n), such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and appear at longer wavelengths.
The electronic absorption spectra of 3-aryl-2-benzofuran-1(3H)-ones are influenced by both the substituents on the benzofuran (B130515) and the 3-aryl moieties, as well as the polarity of the solvent used for the measurement. While specific experimental data for this compound is not extensively reported, the analysis of closely related benzofuranone derivatives provides a clear understanding of their expected spectroscopic behavior. For instance, studies on various substituted benzofurans show characteristic absorption bands in the 250 to 390 nm range, which are attributed to these π → π* and n → π* transitions.
The introduction of substituents on the phenyl ring at the 3-position can cause shifts in the absorption maxima (λmax). Electron-donating groups can lead to a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups may cause a hypsochromic shift (a shift to shorter wavelengths), depending on the nature of the electronic transition. Similarly, increasing solvent polarity can affect the energies of the molecular orbitals, leading to shifts in the absorption bands.
To illustrate the typical UV-Vis absorption characteristics of this class of compounds, the following table presents data for related benzofuran derivatives.
Table 1: UV-Vis Absorption Data for Representative Benzofuran Derivatives
| Compound | Solvent | λmax (nm) | Transition Type |
|---|---|---|---|
| Benzofuran mono-crown derivative 1 | THF | 290 | π → π* |
| Benzofuran mono-crown derivative 2 | THF | 284 | π → π* |
| Furopyridine Derivative | Hexane | ~280, ~340 | π → π* |
This table is generated based on data from analogous compounds to illustrate the expected spectroscopic behavior. Specific values for this compound may vary.
The data demonstrates that benzofuran-based structures exhibit strong absorptions in the UV region, consistent with the presence of an extended aromatic system. The precise λmax for this compound is expected to fall within a similar range, with the methyl group on the phenyl ring likely causing minor shifts in the absorption bands compared to an unsubstituted 3-phenyl derivative.
Computational Chemistry and Theoretical Investigations of 3 3 Methylphenyl 2 Benzofuran 1 3h One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic characteristics of 3-(3-Methylphenyl)-2-benzofuran-1(3H)-one. DFT methods are widely recognized for their accuracy in predicting the physicochemical properties of various chemical systems. physchemres.orgnih.gov These calculations can determine the optimized molecular geometry, bond lengths, and bond angles of the compound in its ground state. physchemres.org
DFT calculations provide valuable information about the electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications. physchemres.org For instance, the dipole moment, polarizability, and hyperpolarizability can be computed to assess its behavior in the presence of an electric field. epstem.net The insights gained from DFT studies are instrumental in predicting the outcomes of chemical reactions and designing new molecules with desired properties. pku.edu.cn
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and reactivity. nih.govmdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For this compound, the distribution and energies of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. nih.gov The analysis of HOMO and LUMO energy levels helps in understanding charge transfer within the molecule. acs.org
Below is an illustrative data table showing typical HOMO-LUMO energy values for a molecule of this nature, calculated using DFT.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The data in this table is illustrative and represents typical values for similar compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.comresearchgate.net The MEP map displays different colors on the electron density surface to represent the electrostatic potential. wolfram.com
Typically, red and yellow areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas correspond to positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and furanone ring, suggesting these are prime locations for electrophilic interaction. Conversely, positive potential might be observed around the hydrogen atoms.
Topological Analyses of Electron Density (e.g., ELF, LOL, RDG)
Topological analyses of the electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), provide a deeper understanding of the chemical bonding and non-covalent interactions within this compound.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize and analyze the electron pairing and localization in a molecule. These methods help in identifying the nature of chemical bonds (covalent, ionic, metallic) and lone pairs of electrons.
Reduced Density Gradient (RDG) analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. This is achieved by plotting the reduced density gradient against the electron density.
In Silico Studies of Chemical Reactivity and Selectivity Profiles
In silico studies of chemical reactivity and selectivity profiles for this compound involve the use of computational methods to predict how the molecule will behave in a chemical reaction. These studies can help in identifying the most reactive sites in the molecule and predicting the products of a reaction. researchgate.net
Various reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, softness, and electrophilicity index, can be used to quantify the reactivity of the molecule. These parameters provide a theoretical framework for understanding and predicting the chemical behavior of the compound.
Solvation Model Applications and Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation models are computational methods used to simulate the effect of a solvent on the molecular properties of this compound. These models can be broadly categorized into explicit and implicit solvation models.
Explicit solvation models involve simulating a number of solvent molecules around the solute molecule. This approach is computationally expensive but provides a detailed picture of the solute-solvent interactions.
Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally less demanding and is widely used to study the effect of different solvents on the geometry, electronic properties, and spectroscopic behavior of molecules. researchgate.net
An illustrative data table showing the effect of different solvents on the dipole moment of a similar compound is presented below.
| Solvent | Dielectric Constant | Dipole Moment (Debye) |
| Gas Phase | 1 | 3.5 |
| Toluene | 2.38 | 4.1 |
| Methanol | 32.7 | 5.8 |
Note: The data in this table is illustrative and represents typical values for similar compounds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its intermolecular interactions.
By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. Furthermore, MD simulations can be used to study how the molecule interacts with other molecules, such as solvent molecules or biological macromolecules, providing a dynamic picture of these interactions.
Academic Significance and Research Trajectories of Benzofuranone Scaffolds
Role as a Versatile Building Block in Complex Molecular Synthesis
The benzofuranone core is a fundamental building block in organic synthesis, providing a robust platform for the construction of more complex molecules. nih.gov Its inherent reactivity and structural features allow chemists to use it as a starting point for creating diverse molecular architectures. The synthesis of the benzofuranone nucleus itself can be achieved through various innovative strategies, including transition-metal-catalyzed reactions, acid-catalyzed cyclizations, and cascade reactions. organic-chemistry.orgnih.gov
Recent advances have focused on developing efficient and practical pathways to highly functionalized benzofuranones. medium.com For instance, researchers have developed novel methods involving the intramolecular C-O bond formation from precursors like phenylacetic acids, catalyzed by palladium. organic-chemistry.org Another approach involves a metal-free tandem Friedel-Crafts/lactonization reaction that allows for the assembly of diverse 3,3-disubstituted benzofuranones. organic-chemistry.org These synthetic methodologies are crucial as they open the door to a new family of organic chemicals with significant potential in pharmaceuticals and agrochemicals. medium.com The ability to construct complex derivatives from simple, accessible starting materials underscores the scaffold's importance as a versatile synthetic intermediate. medium.com
Table 1: Selected Synthetic Strategies for the Benzofuranone Core
| Method | Catalysts/Reagents | Key Features |
|---|---|---|
| Palladium-Catalyzed Hydroesterification | Pd Catalyst, Phenyl Formate | Enables synthesis of various lactones with high yields and regioselectivity. organic-chemistry.org |
| Palladium-Catalyzed C-H Activation | Pd(II) Catalyst | Involves intramolecular C-O bond formation from phenylacetic acids. organic-chemistry.org |
| Tandem Friedel-Crafts/Lactonization | HClO₄ (acid catalyst) | A metal-free method for creating 3,3-diaryl or 3-alkyl-3-aryl benzofuranones. organic-chemistry.org |
| Substituent Migration Reaction | - | An innovative strategy that allows for the precise formation of highly complex and functionalized benzofurans from accessible starting materials. medium.com |
Strategies for Chemical Diversification and Functionalization of the Benzofuranone Core
The therapeutic and material properties of benzofuranone derivatives are highly dependent on the nature and position of substituents on the core structure. Consequently, significant research has been dedicated to developing strategies for the chemical diversification and functionalization of the benzofuranone scaffold. Introducing substituents at specific positions, such as C-2, C-3, and C-5, can lead to new derivatives with unique structural characteristics and enhanced biological activity. nih.govnih.gov
Common functionalization strategies include:
Halogenation: The introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuranone ring has been shown to significantly increase anticancer activities in certain derivatives. nih.gov
Hybridization: Fusing the benzofuranone scaffold with other biologically significant heterocyclic rings—such as quinazolinone, imidazole, triazole, or piperazine—has emerged as a powerful strategy. nih.gov These hybrid molecules can exhibit potent cytotoxic activities, combining the pharmacological profiles of both moieties. nih.gov
Substitution at C-2 and C-3: Early structure-activity relationship (SAR) studies identified that substitutions at the C-2 position, often with an ester or another heterocyclic ring, were critical for cytotoxic activity. nih.gov The C-3 position is also a key site for modification, allowing for the introduction of various aryl or alkyl groups, as seen in 3-(3-Methylphenyl)-2-benzofuran-1(3H)-one.
These diversification strategies allow for the creation of large chemical libraries of benzofuranone derivatives, which can then be screened for a wide range of biological activities, facilitating the discovery of new lead compounds. nih.gov
Exploration of Benzofuranones as Privileged Structures in Contemporary Chemical Design
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, making it a fruitful starting point for drug discovery. The benzofuranone scaffold (also known as a phthalide (B148349) or isobenzofuranone) is widely considered to be such a structure. mdpi.com This is evidenced by the vast and diverse range of biological activities reported for its derivatives. nih.govrsc.org
Benzofuranone-based compounds have been found to possess significant therapeutic potential across numerous disease areas:
Anticancer Activity: Many natural and synthetic benzofuranone derivatives exhibit outstanding inhibitory potency against a panel of human cancer cell lines. rsc.orgnih.gov They are considered promising candidates for the development of new anticancer agents. rsc.org
Antimicrobial Properties: The scaffold is a key component in compounds developed as antibacterial and antifungal agents, addressing the critical need for new antibiotics due to rising resistance. nih.gov
Neuroprotective Effects: Benzofuranone derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's. nih.gov They have been investigated as inhibitors of Aβ fibril formation and for their ability to protect against synaptic failure. nih.gov
Other Activities: The biological profile of this scaffold also includes anti-inflammatory, antioxidant, anti-HIV, and antiviral activities. rsc.orgnih.govmdpi.com
The ability of this single core structure to serve as a template for drugs with such varied applications confirms its status as a privileged scaffold in modern chemical design. nih.govmdpi.com
Table 2: Biological Activities of Various Benzofuranone Derivatives
| Derivative Type | Biological Activity | Reference |
|---|---|---|
| General Benzofuranones | Anticancer, Antimicrobial, Antioxidant, Anti-inflammatory | rsc.orgnih.govnih.gov |
| Halogenated Benzofuranones | Enhanced Anticancer Activity | nih.gov |
| Benzofuran-Coumarin Hybrids | Pro-apoptotic (Anticancer) | nih.gov |
| Natural Fungal Benzofurans | Neuroprotective, Anti-Alzheimer's Disease | nih.gov |
| Synthetic Benzofuran-5-ol Derivatives | Potent Antifungal | nih.gov |
Investigation of Benzofuranone Derivatives in Advanced Materials Science Research
Beyond their well-established role in medicinal chemistry, benzofuranone derivatives are gaining attention for their potential applications in advanced materials science. The unique photophysical and electronic properties of the benzofuranone core make it an attractive candidate for the development of novel functional materials. medium.com
Research in this area has explored the use of highly functionalized benzofurans and their derivatives in several applications:
Organic-Electronic Materials: The conjugated system of the benzofuranone scaffold can be tailored to create materials with specific electronic properties suitable for use in organic electronics.
Fluorescent Materials: The inherent fluorescence of some benzofuranone derivatives makes them suitable for applications as fluorescent probes or markers in biological research. medium.com
Dyes and Pigments: The chromophoric nature of the benzofuranone system allows for its use in the development of new dyes and pigments for various industries, including textiles. medium.com
While the exploration of benzofuranones in materials science is not as extensive as in pharmacology, it represents a growing and promising research trajectory. The versatility of the scaffold suggests that with further functionalization and study, new materials with tailored optical and electronic properties can be developed. medium.com
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are employed to determine the molecular structure of 3-(3-Methylphenyl)-2-benzofuran-1(3H)-one?
- Methodology :
- X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL/SHELXS) for structure refinement and validation of bond lengths/angles . Data deposited in the Cambridge Crystallographic Data Centre (CCDC) for reproducibility .
- NMR/IR spectroscopy : H and C NMR to confirm substituent positions and functional groups; IR for carbonyl (C=O) and aromatic C-H stretching vibrations .
Q. How is this compound synthesized, and what purification techniques ensure high yield?
- Methodology :
- Multi-step synthesis : Condensation reactions (e.g., 2-formylbenzoic acid with substituted anilines) or cyclization of precursor molecules .
- Purification : Column chromatography (silica gel) for intermediate isolation; recrystallization using ethanol/water mixtures for final product .
Q. How is the purity and thermal stability of this compound assessed experimentally?
- Methodology :
- Chromatography : HPLC or GC-MS to verify purity (>95%) .
- Thermal analysis : TGA (thermogravimetric analysis) for decomposition onset (~240°C in fluoranthenyl analogues) and DSC (differential scanning calorimetry) for melting points .
Advanced Research Questions
Q. How can computational methods like DFT refine the interpretation of electronic properties and spectral data?
- Methodology :
- DFT calculations : B3LYP/6-311G(d,p) basis sets to predict NMR chemical shifts, IR frequencies, and HOMO-LUMO gaps. Compare with experimental data to validate accuracy .
- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., lone pair→σ* or π→π*) stabilizing the structure .
Q. What strategies resolve contradictions between crystallographic data and computational models?
- Methodology :
- Cross-validation : Use multiple refinement programs (e.g., SHELXL vs. OLEX2) and check R-factors (<0.05 for high-resolution data) .
- Twinned data handling : SHELXL’s TWIN/BASF commands to model overlapping reflections in low-symmetry crystals .
Q. How do supramolecular interactions (e.g., hydrogen bonding, π-π stacking) influence crystal packing?
- Methodology :
- Graph-set analysis : Categorize hydrogen bonds (e.g., R(8) motifs) and quantify π-π interactions (centroid distances ~3.7–3.8 Å) using Mercury or PLATON .
- Energy frameworks : CrystalExplorer to visualize interaction networks stabilizing the lattice .
Data Contradiction Analysis
Q. How are conflicting spectral or crystallographic data from independent studies reconciled?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
